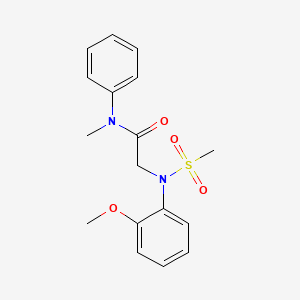![molecular formula C17H16Cl2F2N2O2S B4734080 1-(2,6-dichlorobenzyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4734080.png)
1-(2,6-dichlorobenzyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(2,6-dichlorobenzyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine, commonly known as DIDS, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. DIDS is a member of the piperazine family and is synthesized through a complex chemical process. In
Wirkmechanismus
DIDS acts as an inhibitor of chloride channels and anion exchange proteins by binding to specific sites on the protein. It blocks the transport of chloride ions and anions across the cell membrane, which leads to a decrease in the activity of the protein. The exact mechanism of action of DIDS is still not fully understood, and further research is needed to elucidate its precise mode of action.
Biochemical and Physiological Effects:
DIDS has a wide range of biochemical and physiological effects. It has been shown to affect the function of various ion channels and transporters, including chloride channels, anion exchange proteins, and sodium channels. DIDS has also been shown to affect the activity of enzymes involved in the regulation of cellular metabolism and signaling pathways. Additionally, DIDS has been shown to affect the function of various cell types, including red blood cells, neurons, and epithelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
DIDS has several advantages as a research tool. It is a potent inhibitor of chloride channels and anion exchange proteins, which makes it a valuable tool for studying the function of these proteins. DIDS is also relatively easy to use and can be applied to a wide range of cell types and experimental conditions. However, DIDS has some limitations as a research tool. It is not specific to a particular protein or ion channel, which can lead to off-target effects. Additionally, DIDS can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DIDS. One area of research is to elucidate the precise mechanism of action of DIDS on chloride channels and anion exchange proteins. Another area of research is to develop more specific inhibitors of these proteins, which could have therapeutic applications in various diseases. Additionally, further research is needed to explore the potential applications of DIDS in other fields, such as pharmacology and drug discovery.
Wissenschaftliche Forschungsanwendungen
DIDS has been widely used in scientific research for its unique properties. It has been used as an inhibitor of chloride channels in various cell types, including red blood cells, neurons, and epithelial cells. DIDS has also been used as an inhibitor of anion exchange proteins, which play a crucial role in the transport of anions across the cell membrane. DIDS has been used in a wide range of research fields, including neuroscience, cell biology, and physiology.
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F2N2O2S/c18-14-2-1-3-15(19)13(14)11-22-6-8-23(9-7-22)26(24,25)17-5-4-12(20)10-16(17)21/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMYGNSGCRGMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorobenzyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4733997.png)
![5-imino-2-(2-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734009.png)

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4734020.png)
![3,4-difluoro-N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4734026.png)

![1-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4734042.png)
![[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4734056.png)
![3-chloro-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4734060.png)
![2,4-dichloro-N-[4-iodo-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4734068.png)



